molecular formula C14H16ClN3O B5541376 N,2-diethyl[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride

N,2-diethyl[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride

Cat. No. B5541376
M. Wt: 277.75 g/mol
InChI Key: MJDCOJFWWUMFPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,2-diethyl[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzofuro pyrimidines and has shown promising results in various research studies.

Mechanism of Action

The mechanism of action of N,2-diethyl[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes and proteins that are involved in the development and progression of various diseases. It has also been shown to modulate the immune system and reduce inflammation.
Biochemical and Physiological Effects:
N,2-diethyl[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. The compound has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, it has been shown to reduce inflammation and oxidative stress in various disease models.

Advantages and Limitations for Lab Experiments

N,2-diethyl[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also shown low toxicity in various animal models. However, the compound has some limitations as well. It is not very water-soluble, which can limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments that target specific pathways.

Future Directions

There are several future directions for the research of N,2-diethyl[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride. One direction is to investigate the compound's potential therapeutic applications in the treatment of various diseases, including cancer, neurological disorders, and cardiovascular diseases. Another direction is to study the compound's mechanism of action in more detail, which can help in the design of more targeted experiments. Additionally, the compound's pharmacokinetics and pharmacodynamics need to be studied in more detail to understand its efficacy and safety in humans.

Synthesis Methods

The synthesis of N,2-diethyl[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride involves the reaction between 2-amino-4,5,6,7-tetrahydrobenzo[b]furan and diethyl oxalate in the presence of sodium hydride, followed by the reaction with 2-chloro-6-methylpyrimidine. The final product is obtained in the form of a white crystalline powder, which is further purified using recrystallization.

Scientific Research Applications

N,2-diethyl[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride has shown promising results in various research studies. It has been investigated for its potential therapeutic applications in the treatment of various diseases, including cancer, neurological disorders, and cardiovascular diseases. The compound has also been studied for its anti-inflammatory and antioxidant properties.

properties

IUPAC Name

N,2-diethyl-[1]benzofuro[3,2-d]pyrimidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O.ClH/c1-3-11-16-12-9-7-5-6-8-10(9)18-13(12)14(17-11)15-4-2;/h5-8H,3-4H2,1-2H3,(H,15,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJDCOJFWWUMFPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C(=N1)NCC)OC3=CC=CC=C32.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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